molecular formula C17H14FNO3S B2624957 3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one CAS No. 1708401-66-4

3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one

Cat. No. B2624957
CAS RN: 1708401-66-4
M. Wt: 331.36
InChI Key: CZBNZGDBKDUQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds with a quinoline backbone, which is a heterocyclic aromatic organic compound. This particular compound has a sulfonyl functional group attached to a dimethylphenyl group at the 3-position, and a fluorine atom at the 8-position .


Molecular Structure Analysis

The molecular formula of this compound is C17H14FNO3S, with an average mass of 331.361 Da and a monoisotopic mass of 331.067841 Da . The presence of the sulfonyl group, the fluorine atom, and the quinolinone backbone would all contribute to the overall molecular structure.

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-8-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c1-10-6-7-12(8-11(10)2)23(21,22)15-9-19-16-13(17(15)20)4-3-5-14(16)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBNZGDBKDUQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one

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